![molecular formula C20H25N5O3S B2520182 Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate CAS No. 898366-93-3](/img/structure/B2520182.png)
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate
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Overview
Description
The compound Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate is a complex organic molecule that likely contains several heterocyclic components, such as a thiazolo[3,2-b][1,2,4]triazole ring system and a piperazine moiety. The presence of a phenyl group and an ethyl ester indicates potential for interactions with various biological targets.
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[4,3-α]piperazines is described in the literature, where a modular approach is used involving the condensation of chloromethyloxadiazoles with ethylenediamines. This method suggests a potential pathway for the synthesis of the compound , with modifications to incorporate the thiazolo and phenyl components. NMR studies indicate a novel activation mechanism for the electron-deficient chloromethyloxadiazoles used in these reactions .
Molecular Structure Analysis
While the specific molecular structure of Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate is not detailed in the provided papers, the structure can be inferred to some extent from the name. It likely includes a piperazine ring linked to a carboxylate ester, with a phenyl group and a thiazolo[1,2,4]triazole moiety attached. The hydroxy group on the thiazolo ring suggests potential for hydrogen bonding and polarity within the molecule.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Derivative Formation
Research has been conducted on the synthesis of various 1,2,4-triazole derivatives, including compounds that share a structural resemblance or synthetic pathway with Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate. These compounds are typically synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines or through Dimroth rearrangement processes. Such synthetic routes offer pathways to create derivatives with potential for further biological and chemical studies (Bektaş et al., 2007) (Ezema et al., 2015).
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of 1,2,4-triazole derivatives. For example, specific 1,2,4-triazol-3-one derivatives have shown significant antimicrobial activity against a range of microorganisms, indicating the potential for these compounds in developing new antimicrobial agents. The antimicrobial screening includes both Gram-positive and Gram-negative bacteria, demonstrating the broad spectrum of activity inherent in these chemical structures (Fandaklı et al., 2012).
Biological Activities
Research into the biological activities of 1,2,4-triazole derivatives extends beyond antimicrobial efficacy. Some derivatives have been studied for their analgesic properties, with structural characterization aiding in understanding the relationship between molecule configuration and biological activity. These studies suggest the versatility of 1,2,4-triazole derivatives in therapeutic applications, including pain management (Karczmarzyk & Malinka, 2008).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Mode of Action
It’s worth noting that similar compounds have shown to interact favorably with active residues of atf4 and nf-kb proteins . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Biochemical Pathways
The compound appears to affect the endoplasmic reticulum (ER) stress pathway, apoptosis, and the NF-kB inflammatory pathway . The inhibition of these pathways could potentially lead to the observed neuroprotective and anti-inflammatory effects .
Result of Action
The molecular results of similar compounds have revealed promising neuroprotective and anti-inflammatory properties . They have shown significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, they exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It’s worth noting that the reaction of similar compounds requires high activation energy, which can be overcome under certain conditions, such as heating .
Future Directions
properties
IUPAC Name |
ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-3-15-21-19-25(22-15)18(26)17(29-19)16(14-8-6-5-7-9-14)23-10-12-24(13-11-23)20(27)28-4-2/h5-9,16,26H,3-4,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRRVIISGPQFDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate |
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